2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound featuring a norbornene-like framework with two nitrogen atoms and two carboxylic acid groups. This structure confers unique reactivity due to the combination of ring strain, heteroatoms, and functional groups. The compound is primarily utilized as a precursor in stereoselective organic synthesis, particularly for generating strained bicyclic systems like bicyclo[2.1.0]pentane via retro-Diels–Alder reactions . Its diethyl ester derivative (diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) is a key intermediate, synthesized by reacting cyclopentadiene with diethyl azodicarboxylate in diethyl ether, yielding 95% of the product . The compound’s physical properties include a melting point of 38–39°C and solubility in alcohols and ethers, making it versatile for further derivatization .
Properties
CAS No. |
740060-59-7 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)8-4-1-2-5(3-4)9(8)7(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) |
InChI Key |
SEULEVHUEBOMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N(N2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the reaction of a suitable diene with a diazo compound under controlled conditions. One common method involves the use of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as an intermediate . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibit significant anticancer properties. For instance, compounds derived from this bicyclic structure have been explored as potential inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
1.2 Neurological Applications
The compound has also been studied for its effects on the central nervous system. It acts as a ligand for nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating these receptors, the compound may offer therapeutic benefits in treating cognitive decline and motor dysfunction associated with these conditions .
Organic Synthesis
2.1 Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure allows for the introduction of various functional groups through chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals .
Table 1: Synthetic Applications of this compound
Material Science
3.1 Polymer Chemistry
The compound's ability to participate in polymerization reactions has led to its investigation as a potential monomer in the production of novel polymers with specific mechanical properties and thermal stability. These polymers can be useful in various applications ranging from coatings to biomedical devices .
3.2 Coordination Chemistry
Additionally, 2,3-diazabicyclo[2.2.1]hept-5-ene derivatives have been studied for their coordination chemistry with transition metals. This property can be exploited to create new catalysts or materials with tailored electronic properties for use in sensors or electronic devices .
Case Studies
4.1 Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of compounds derived from this compound that demonstrated potent activity against various cancer cell lines. The researchers synthesized multiple derivatives and evaluated their efficacy through cell viability assays, revealing structure-activity relationships that guide future drug development efforts .
4.2 Case Study: Neurological Applications
Another significant study focused on the compound's interaction with nicotinic receptors in animal models of neurodegeneration. The results showed that certain derivatives improved cognitive function and reduced symptoms associated with neurodegenerative disorders, suggesting potential pathways for therapeutic intervention in human patients .
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a structured comparison of 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with structurally related bicyclic compounds:
Key Comparative Insights:
Structural and Reactivity Differences :
- The 2,3-diazabicyclo derivative’s nitrogen atoms introduce polarity and basicity, enhancing its utility in catalysis and stereoselective synthesis compared to oxygenated analogs (e.g., 7-oxabicyclo compounds) .
- Chlorendic acid ’s chlorine substituents drastically alter reactivity, increasing thermal stability and resistance to oxidation, unlike the unsubstituted dicarboxylic acids .
Synthetic Efficiency :
- The diethyl ester of 2,3-diazabicyclo compound achieves near-quantitative yields (95%) under mild conditions , whereas bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid requires harsher hydrolysis steps for high yields (83%) .
Polymerization Behavior :
- 7-Oxabicyclo dimethyl ester polymerizes efficiently via ROMP with Grubbs II catalyst, yielding ultra-high Mw polymers (1.1–4.5M g/mol) , while the diazabicyclo analog’s applications focus on small-molecule intermediates rather than polymerization .
Applications :
Biological Activity
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a bicyclic framework that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 174.17 g/mol |
| CAS Registry Number | 14288-15-4 |
| Melting Point | 158-165 °C |
| Boiling Point | ~331.1 °C at 760 mmHg |
| Density | ~1.4 g/cm³ (predicted) |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Antibiotics demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of acetylcholinesterase , an enzyme critical for neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It was found to reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism that could be beneficial in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in bacterial load after treatment, supporting its use as a novel therapeutic option .
Case Study 2: Neuroprotective Effects
Another study investigated its neuroprotective effects in a mouse model of Alzheimer's disease. The administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as acetylcholinesterase.
- Cytokine Modulation : Reducing the production of inflammatory cytokines.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Q & A
Q. What established synthetic routes are available for 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, and how can their efficiency be validated?
The synthesis of bicyclo[2.2.1]heptene derivatives often involves cycloaddition or anhydride-based reactions. For example, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can react with nucleophiles like methyl aminomethyllambertianate to form amide derivatives . To validate efficiency, monitor reaction progress using thin-layer chromatography (TLC) and confirm yields via gravimetric analysis. Post-synthesis, purify the product using recrystallization or column chromatography, and verify purity via melting point determination and HPLC .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Infrared (IR) spectroscopy is critical for identifying functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) resolves the bicyclic framework: protons on the norbornene system typically appear as distinct multiplets between δ 1.5–3.5 ppm. For advanced confirmation, use 2D NMR (COSY, HSQC) to assign coupling patterns and quaternary carbons . Mass spectrometry (ESI-MS) can confirm molecular weight, with fragmentation patterns aligning with the bicyclic structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Referencing safety data for analogous bicyclic anhydrides, ensure proper ventilation to avoid inhalation of dust/particulates. Use nitrile gloves, flame-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a cool, dry place, away from oxidizing agents, and avoid electrostatic discharge to prevent combustion .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites like the strained norbornene ring or electron-deficient dicarboxylic groups. Molecular dynamics simulations can predict steric effects in reactions with bulky nucleophiles. Software like Gaussian or ORCA facilitates these analyses, enabling virtual screening of reaction pathways before lab experimentation .
Q. What experimental strategies resolve contradictions in reaction yields reported across literature?
Discrepancies may arise from varying reaction conditions (e.g., solvent polarity, temperature). To address this:
- Replicate reactions under controlled conditions (e.g., anhydrous DMSO at 60°C vs. aqueous NaOH).
- Use Design of Experiments (DoE) to optimize parameters like catalyst loading or stoichiometry.
- Characterize byproducts via LC-MS to identify side reactions (e.g., hydrolysis of anhydride intermediates) .
Q. What mechanistic insights govern its reactivity with amidoximes or other nucleophiles?
In superbasic media (NaOH/DMSO), the anhydride form undergoes ring-opening nucleophilic attack. For amidoximes, the reaction likely proceeds via a two-step mechanism: (1) nucleophilic addition to the carbonyl carbon, followed by (2) cyclization to form fused heterocycles. Monitor intermediate formation using in-situ FTIR or stopped-flow NMR to validate the mechanism .
Q. How do structural modifications (e.g., methyl esters or halogen substitutions) alter physicochemical properties?
Comparative studies on analogs like 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid esters show that esterification reduces solubility in polar solvents but enhances thermal stability. Halogenation (e.g., trifluoromethyl groups) increases electronegativity, altering reactivity in cross-coupling reactions. Use QSAR models to correlate substituent effects with bioactivity or catalytic performance .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) .
- Contradiction Resolution : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
